Linagliptin-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

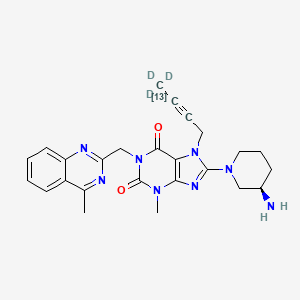

Structure

2D Structure

Properties

Molecular Formula |

C25H28N8O2 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)purine-2,6-dione |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i1+1D3 |

InChI Key |

LTXREWYXXSTFRX-AJOAJEKUSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Role and Mechanism of Linagliptin-13C,d3 as an Internal Standard in Bioanalytical Assays

This technical guide provides an in-depth exploration of the application of Linagliptin-13C,d3 as an internal standard in the quantitative analysis of Linagliptin in biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The primary function of an IS is to correct for the variability in the analytical procedure, ensuring the accuracy and precision of the measurement of the analyte of interest. An ideal IS mimics the analyte's chemical and physical properties throughout the entire analytical process, including sample preparation, chromatography, and ionization.

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS-based bioanalysis. These are molecules where one or more atoms have been replaced with their heavier isotopes (e.g., 2H or D, 13C, 15N). This compound is a SIL derivative of Linagliptin, making it an exemplary internal standard for the quantification of Linagliptin.

This compound: Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard stems from its near-identical physicochemical properties to the parent drug, Linagliptin. The inclusion of one carbon-13 and three deuterium atoms results in a mass shift that allows for its distinction from the unlabeled Linagliptin by the mass spectrometer. However, it behaves almost identically during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response are critical for its function.

The fundamental principle is that any loss of analyte during the sample preparation steps or fluctuations in the instrument's response will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a more accurate and precise quantification of the analyte.

Experimental Workflow and Methodologies

The following sections detail a typical experimental protocol for the quantification of Linagliptin in a biological matrix (e.g., plasma) using this compound as an internal standard.

Protein precipitation is a common and straightforward method for extracting small molecules like Linagliptin from plasma samples.

-

Aliquoting: Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound working solution (at a known concentration) to the plasma sample.

-

Precipitation: Add a precipitating agent, typically three volumes of acetonitrile (300 µL), to the sample.

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for subsequent analysis by LC-MS/MS.

The separation and detection of Linagliptin and this compound are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Column: A C18 reverse-phase column is commonly used for the separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

A Technical Guide to the Isotopic Purity of Linagliptin-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Linagliptin-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of Linagliptin in complex biological matrices. This document outlines the methodologies for determining isotopic purity, presents typical quantitative data, and details the mechanism of action of Linagliptin.

Introduction to Linagliptin-¹³C,d₃

Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin release and suppress glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes.[1][2][3]

Linagliptin-¹³C,d₃ is a stable isotope-labeled version of Linagliptin, where one carbon atom is replaced with Carbon-13 (¹³C) and three hydrogen atoms are replaced with deuterium (d₃).[1][3] This labeling results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry.[4] Consequently, Linagliptin-¹³C,d₃ is widely used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of Linagliptin.[4]

Quantitative Data on Isotopic Purity

The isotopic purity of a labeled compound is a critical parameter that defines its quality and suitability as an internal standard. It is typically determined by assessing the abundance of the desired isotopologue relative to other isotopic variants. High isotopic purity minimizes interference from the internal standard in the measurement of the unlabeled analyte.

While the exact isotopic distribution may vary between different synthetic batches, a high-quality Linagliptin-¹³C,d₃ standard is expected to have an isotopic purity of over 99%. The following tables present illustrative data for a typical batch of Linagliptin-¹³C,d₃.

Table 1: General Specifications of Linagliptin and its Isotopic Labeled Form

| Property | Linagliptin (Unlabeled) | Linagliptin-¹³C,d₃ (Labeled) |

| Molecular Formula | C₂₅H₂₈N₈O₂ | C₂₄¹³CH₂₅D₃N₈O₂ |

| Monoisotopic Mass (Da) | 472.2335 | 476.2560 |

| CAS Number | 668270-12-0 | 1398044-43-3 |

Table 2: Illustrative Isotopic Distribution of Linagliptin-¹³C,d₃

| Isotopologue | Mass Shift | Expected m/z [M+H]⁺ | Relative Abundance (%) |

| M+0 | Unlabeled | 473.24 | < 0.1 |

| M+1 | ¹³C or d₁ | 474.24 | < 0.5 |

| M+2 | ¹³C,d₁ or d₂ | 475.25 | < 1.0 |

| M+3 | ¹³C,d₂ or d₃ | 476.25 | < 2.0 |

| M+4 | ¹³C,d₃ | 477.26 | > 96.0 |

Note: The relative abundance values are illustrative and represent a typical high-purity standard. Actual values should be obtained from the certificate of analysis for a specific batch.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like Linagliptin-¹³C,d₃ is primarily achieved through high-resolution mass spectrometry (HRMS) and can be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5][6]

High-Resolution Mass Spectrometry (HRMS) Method

HRMS is the preferred method for quantifying isotopic purity due to its high sensitivity and mass accuracy, which allows for the separation and quantification of different isotopologues.[2][7]

Objective: To determine the relative abundance of each isotopologue of Linagliptin-¹³C,d₃.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).[5]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Linagliptin-¹³C,d₃ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).[7]

-

-

Chromatographic Separation (Optional but Recommended):

-

While direct infusion can be used, chromatographic separation is recommended to remove any potential impurities.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Column: A C18 reverse-phase column.

-

Flow Rate: 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Full scan mode over a relevant m/z range (e.g., 470-485).

-

Resolution: Set to a high value (e.g., >30,000) to resolve the isotopic peaks.

-

Data Analysis:

-

Acquire the full scan mass spectrum of the Linagliptin-¹³C,d₃ peak.

-

Extract the ion chromatograms for the theoretical m/z values of each expected isotopologue ([M+H]⁺, [M+1+H]⁺, etc.).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy can be used to confirm the position of the isotopic labels and to provide an independent measure of isotopic enrichment, particularly for deuterium.[5][8]

Objective: To confirm the location of the ¹³C and deuterium labels and to assess the degree of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of Linagliptin-¹³C,d₃ in a suitable deuterated solvent (e.g., DMSO-d₆).[9]

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the location of deuteration.

-

-

¹³C NMR Analysis:

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum to directly observe the deuterium signal and confirm its presence.[8]

-

Visualizations

Signaling Pathway of Linagliptin

The following diagram illustrates the mechanism of action of Linagliptin.

Caption: Mechanism of action of Linagliptin.

Experimental Workflow for Isotopic Purity Determination

The diagram below outlines the general workflow for determining the isotopic purity of Linagliptin-¹³C,d₃ using LC-HRMS.

Caption: Workflow for isotopic purity analysis.

Conclusion

The isotopic purity of Linagliptin-¹³C,d₃ is a critical attribute for its use as an internal standard in quantitative bioanalysis. This guide has provided an overview of the expected purity, detailed experimental protocols for its determination using HRMS and NMR, and a summary of the therapeutic action of Linagliptin. Adherence to rigorous analytical procedures is essential to ensure the quality and reliability of this vital research tool in drug development and clinical studies.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatoscientific.com [chromatoscientific.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Linagliptin-13C,d3 in Metabolic Stability Assessment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the stable isotope-labeled compound, Linagliptin-13C,d3, in the assessment of metabolic stability. This document details the underlying principles, experimental protocols, and data interpretation relevant to the use of isotopically labeled Linagliptin in drug metabolism studies.

Introduction: The Role of Stable Isotope Labeling in Drug Metabolism

The evaluation of a drug candidate's metabolic fate is a cornerstone of the drug discovery and development process. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for predicting its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Stable isotope labeling, utilizing non-radioactive isotopes such as deuterium (d) and carbon-13 (13C), has become an invaluable tool in these investigations.[1][2][3]

This compound is a stable isotope-labeled version of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. In metabolic stability studies, this compound serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical behavior is identical to the parent drug, Linagliptin, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent compound and its metabolites.

Linagliptin itself is characterized by its low metabolic clearance, with the majority of the drug being eliminated unchanged through fecal excretion.[4] Metabolism plays a minor role in its overall disposition.[4] Nevertheless, the assessment of its metabolic stability is a crucial step to confirm this profile and to identify any minor metabolic pathways.

Linagliptin: Mechanism of Action and Metabolic Profile

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This action helps to regulate blood glucose levels.[5][6][7]

The cytochrome P450 system, particularly CYP3A4, plays a minor role in the metabolism of Linagliptin.[8] The primary metabolite is pharmacologically inactive.[7] Due to its predominantly non-renal excretion route, no dose adjustment is typically required for patients with renal or hepatic impairment.[8][9]

Signaling Pathway of Linagliptin Action

The inhibitory action of Linagliptin on DPP-4 initiates a signaling cascade that ultimately leads to improved glycemic control. The following diagram illustrates this pathway.

Experimental Protocols for Metabolic Stability Assessment

The metabolic stability of a compound is typically assessed by incubating it with liver-derived enzyme systems, such as microsomes or hepatocytes, and monitoring the decrease in its concentration over time. The use of this compound as an internal standard is critical for accurate quantification in these assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of Linagliptin in human liver microsomes.

Materials:

-

Linagliptin

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) for quenching the reaction

-

Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Linagliptin (e.g., 1 mM in DMSO).

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare working solutions of Linagliptin by diluting the stock solution with phosphate buffer to the desired concentrations.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.5-1 mg/mL), and the Linagliptin working solution.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound).

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of Linagliptin at each time point. The use of this compound as the internal standard will correct for variations in sample processing and instrument response.

-

The following diagram illustrates the general workflow for this experimental protocol.

In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes

Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive in vitro model of liver metabolism.

Materials:

-

Linagliptin

-

This compound (Internal Standard)

-

Cryopreserved Human Hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Acetonitrile (ACN)

-

Control compounds

Procedure:

-

Hepatocyte Preparation:

-

Thaw the cryopreserved hepatocytes according to the supplier's protocol.

-

Determine cell viability (e.g., using Trypan blue exclusion); viability should be >80%.

-

Resuspend the hepatocytes in incubation medium to a final density of approximately 1 x 10^6 viable cells/mL.

-

-

Incubation:

-

Add the hepatocyte suspension to a multi-well plate.

-

Add the Linagliptin working solution to the wells to achieve the final desired concentration (typically 1 µM).

-

Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the wells.

-

-

Quenching and Sample Preparation:

-

Follow the same quenching and sample preparation steps as described for the microsomal assay, using ice-cold acetonitrile containing this compound.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method.

-

Data Presentation and Interpretation

The primary outputs of a metabolic stability assay are the in vitro half-life (T½) and the intrinsic clearance (CLint). These values are calculated from the rate of disappearance of the parent compound over time.

Data Analysis:

-

Plot the natural logarithm of the percentage of Linagliptin remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the appropriate formula for the test system (microsomes or hepatocytes).

Given Linagliptin's known metabolic stability, it is expected that the degradation observed will be minimal. The following table presents stability data for Linagliptin in human plasma, which can serve as a reference.

| Storage Condition | Quality Control Sample | Nominal Concentration (pg/mL) | Calculated Concentration (mean ± SD) | Precision (%CV) | Accuracy (%) |

| Bench Top (25°C, 7.15 h) | Low Quality Control | 142.8 | 141.0 ± 6.6 | 4.7 | 98.7 |

Data adapted from a study on the quantification of Linagliptin in human plasma.[8] This table demonstrates the stability of Linagliptin under typical laboratory handling conditions. In a metabolic stability assay, similar tables would be generated for the incubation time points.

Conclusion

The use of this compound is essential for the accurate assessment of Linagliptin's metabolic stability. As an internal standard, it enables precise quantification by LC-MS/MS, which is crucial for determining key pharmacokinetic parameters like in vitro half-life and intrinsic clearance. While Linagliptin is known to have low metabolic turnover, conducting in vitro metabolic stability assays with both microsomes and hepatocytes is a critical step to confirm this characteristic and to provide a comprehensive understanding of its disposition. The protocols and principles outlined in this guide provide a framework for researchers to design and execute robust metabolic stability studies for Linagliptin and other drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 6. Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Pharmacokinetics of linagliptin in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Linagliptin-13C,d3 in DMPK Studies

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Linagliptin-13C,d3, a stable isotope-labeled (SIL) internal standard, in the robust assessment of Drug Metabolism and Pharmacokinetics (DMPK) for Linagliptin. This document details the principles behind its use, presents key pharmacokinetic data, outlines experimental protocols, and visualizes complex processes to facilitate a deeper understanding for professionals in drug development.

Introduction: The Need for Precision in DMPK

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for determining its safety and efficacy profile. DMPK studies provide this crucial information, and their accuracy relies on precise bioanalytical methods.

The "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), involves the use of a stable isotope-labeled internal standard.[3][4] this compound serves this exact purpose. By incorporating heavier isotopes of carbon (¹³C) and hydrogen (deuterium, d), this molecule is chemically identical to Linagliptin but physically distinguishable by its higher mass.[5][6][7] This distinction is fundamental to its application, allowing it to act as a perfect comparator for accurately quantifying the parent drug in complex biological matrices.

The Core Role of this compound: An Ideal Internal Standard

In DMPK studies, especially pharmacokinetics, the primary role of this compound is to serve as an internal standard (IS) in bioanalytical assays.[8] An ideal IS should behave identically to the analyte during sample preparation and analysis to compensate for variability.

Key Advantages:

-

Co-elution: It has nearly identical chromatographic retention time as Linagliptin.

-

Similar Extraction Recovery: It experiences the same degree of loss or degradation during sample extraction and processing.

-

Correction for Matrix Effects: It compensates for the suppression or enhancement of the analyte's signal caused by other components in the biological sample (e.g., plasma, urine).

By adding a known concentration of this compound to every sample, the ratio of the analyte's mass spectrometry signal to the IS's signal can be used to calculate the precise concentration of Linagliptin, effectively nullifying procedural inconsistencies.

Pharmacokinetics and Metabolism of Linagliptin

To appreciate the studies in which this compound is used, one must first understand the DMPK profile of Linagliptin itself. Unlike many other DPP-4 inhibitors, Linagliptin has a unique pharmacokinetic profile characterized by non-linear kinetics due to its high-affinity, saturable binding to the DPP-4 enzyme.[9][10]

Metabolism plays a minor role in its elimination. The majority of the drug is excreted unchanged, primarily through the feces (enterohepatic system).[9][11][12] The main metabolite is a pharmacologically inactive S-3-hydroxypiperidinyl derivative, which accounts for a small fraction of the drug-related material in plasma.[1][9]

Table 1: Summary of Linagliptin Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Oral Bioavailability | ~30% | [9][12] |

| Time to Peak Plasma (Tmax) | ~1.5 - 2 hours | [1][11] |

| Protein Binding | Concentration-dependent (99% at 1 nmol/L to 75-89% at >30 nmol/L) | [9] |

| Metabolism | Minor, primarily by CYP3A4 | [2][9][12] |

| Primary Route of Excretion | Feces (~85%) | [2][12] |

| Urinary Excretion | Minimal (~5%) | [2][9] |

| Terminal Half-life (t½) | >100 hours (long due to target binding) | [1][9][12] |

| Accumulation Half-life | ~10 hours (reflects effective time to steady state) | [1][9] |

Experimental Protocols: Quantifying Linagliptin in Biological Samples

The use of this compound is central to the validated LC-MS/MS methods required for pharmacokinetic and bioequivalence studies.[13][14] Below is a representative protocol synthesized from published methodologies.

Objective: To determine the concentration of Linagliptin in human plasma using LC-MS/MS with this compound as an internal standard.

A. Materials and Reagents

-

Linagliptin reference standard

-

This compound internal standard

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Control human plasma

B. Stock and Working Solution Preparation

-

Prepare primary stock solutions of Linagliptin and this compound (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions to create working solutions for calibration curve standards and quality controls (QCs).

-

Prepare a dedicated internal standard spiking solution (e.g., 50 ng/mL of this compound).

C. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the internal standard spiking solution (this compound) and vortex.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

D. LC-MS/MS Conditions The following table summarizes typical parameters for the analysis.

Table 2: Example LC-MS/MS Parameters for Linagliptin Analysis

| Parameter | Setting | Reference |

| LC Column | C18 column (e.g., 2.0 x 50 mm, 5 µm) | [8] |

| Mobile Phase A | 0.1% Formic acid in Water | [8][14] |

| Mobile Phase B | Acetonitrile | [8][14] |

| Flow Rate | 0.4 - 0.6 mL/min | [8][14] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [14] |

| MRM Transition: Linagliptin | m/z 473.4 → 420.4 | [8] |

| MRM Transition: this compound (IS) | m/z 477.4 → 420.5 | [8] |

| Linear Range | 0.20 - 12.0 ng/mL | [8] |

Visualizing Key Processes and Pathways

Diagram 1: Bioanalytical Workflow

This diagram illustrates the typical workflow for quantifying Linagliptin in a plasma sample, highlighting the critical step where the this compound internal standard is introduced.

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Linagliptin-13C-d3 | CAS 1398044-43-3 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Xia & He Publishing [xiahepublishing.com]

- 9. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.bcnf.ir [pubs.bcnf.ir]

- 14. ijbio.com [ijbio.com]

Interpreting the Certificate of Analysis for Linagliptin-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the Certificate of Analysis (CoA) for the isotopically labeled internal standard, Linagliptin-13C,d3. A thorough evaluation of a CoA is critical for ensuring the quality, accuracy, and reliability of experimental data in research and drug development. This document outlines the key quality attributes, the analytical methodologies used to assess them, and a visual representation of the quality control workflow and molecular structure.

Representative Certificate of Analysis: this compound

The data presented in a Certificate of Analysis for a stable isotope-labeled compound like this compound is crucial for its use as an internal standard in quantitative bioanalytical studies. The following table summarizes the typical tests, specifications, and representative results for a batch of this compound.

| Test | Specification | Representative Result | Methodology |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Solubility | Soluble in DMSO or Methanol | Conforms | Visual Inspection |

| Identity | |||

| ¹H NMR | Conforms to structure | Conforms | ¹H Nuclear Magnetic Resonance |

| Mass Spectrum | Conforms to structure and isotopic labeling | Conforms | High-Resolution Mass Spectrometry (HRMS) |

| HPLC Retention Time | Matches reference standard | Conforms | HPLC-UV |

| Assay (Chemical Purity) | ≥ 98.0% | 99.5% | HPLC-UV |

| Isotopic Purity | ≥ 99 atom % 13C, ≥ 99 atom % D | Conforms | Mass Spectrometry |

| Isotopic Enrichment | ≥ 98% | 99.2% | Mass Spectrometry |

| Related Substances | HPLC-UV | ||

| Any individual impurity | ≤ 0.2% | 0.05% | |

| Total impurities | ≤ 0.5% | 0.15% | |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

| Water Content | ≤ 1.0% | 0.3% | Karl Fischer Titration |

Experimental Protocols

The accuracy of the data presented in the CoA is contingent on the robustness of the analytical methods employed. Below are detailed methodologies for the key experiments cited.

1. High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Analysis

-

Principle: This method separates this compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The concentration is quantified by UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 298 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in the mobile phase.

-

The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Both the standard and sample solutions are injected into the HPLC system.

-

The peak areas of the main component and any impurities are recorded.

-

The assay is calculated by comparing the peak area of the sample to that of the standard. Impurities are quantified based on their peak area relative to the main peak.

-

2. High-Resolution Mass Spectrometry (HRMS) for Identity and Isotopic Purity

-

Principle: HRMS is used to confirm the molecular weight and elemental composition of this compound, verifying the presence of the isotopic labels. It also determines the isotopic purity and enrichment by measuring the relative abundance of the different isotopologues.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Procedure:

-

The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

The instrument is calibrated to ensure high mass accuracy.

-

The mass spectrum is acquired over a relevant m/z range.

-

The exact mass of the molecular ion is measured and compared to the theoretical mass of this compound.

-

The relative intensities of the ion corresponding to the fully labeled compound and any ions corresponding to partially labeled or unlabeled compounds are measured to calculate isotopic enrichment and purity.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

-

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of Linagliptin. The absence of signals at the positions of deuterium labeling confirms the location of the deuterium atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

The ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integrations of the observed signals are compared to a reference spectrum of Linagliptin to confirm the identity of the molecule.

-

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates the typical quality control workflow for a stable isotope-labeled compound, from synthesis to the final certified product.

Caption: Quality control workflow for this compound.

Chemical Structure of Linagliptin with Isotopic Labels

This diagram shows the chemical structure of Linagliptin, highlighting the positions of the 13C and deuterium (d3) labels.

Caption: Structure of Linagliptin with ¹³C and d3 labels.

Methodological & Application

Application Note: Quantification of Linagliptin in Human Plasma using a Validated LC-MS/MS Method with Linagliptin-¹³C,d₃ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] By inhibiting the DPP-4 enzyme, Linagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][5] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[2][3][5] Accurate and reliable quantification of Linagliptin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[6][7]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Linagliptin in human plasma. The method utilizes a stable isotope-labeled internal standard, Linagliptin-¹³C,d₃, to ensure high accuracy and precision.[8] The protocol detailed below is based on established and validated methodologies for Linagliptin analysis.[1][6][7][9]

Experimental Protocols

Materials and Reagents

-

Linagliptin reference standard (≥98% purity)

-

Linagliptin-¹³C,d₃ (Internal Standard, IS)

-

HPLC grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (sourced from a certified blood bank)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 5 µm, 4.6 x 50 mm or equivalent).[1][7]

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 90:10 v/v).[1][7] An alternative mobile phase can be 10mM ammonium formate buffer (pH 6.5 ± 0.5) and methanol (e.g., 15:85 v/v).[9]

-

Stock Solutions: Prepare primary stock solutions of Linagliptin and Linagliptin-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Linagliptin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions at various concentration levels.[10] Prepare a working solution of the internal standard (Linagliptin-¹³C,d₃) in the same diluent.

Sample Preparation (Solid Phase Extraction)

-

Condition the SPE cartridge with methanol followed by water.

-

Load 200 µL of human plasma sample.

-

Add the internal standard working solution to all samples except for the blank matrix.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute Linagliptin and the internal standard with an appropriate volume of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Method

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

-

MRM Transitions:

-

Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines (e.g., FDA or EMA).[11] Key validation parameters are summarized in the tables below, with representative data compiled from published studies on Linagliptin bioanalysis.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Concentration Range | 0.25 - 16 ng/mL[6][11] |

| Regression Model | Weighted linear regression (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.25 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| LQC | 0.75 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| MQC | 8 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| HQC | 12 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data based on typical acceptance criteria. |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Linagliptin | > 85 | < 15 |

| Linagliptin-¹³C,d₃ | > 85 | < 15 |

| Data based on typical acceptance criteria. |

Mandatory Visualizations

Signaling Pathway of Linagliptin

Caption: Mechanism of action of Linagliptin.

Experimental Workflow

Caption: Bioanalytical workflow for Linagliptin.

References

- 1. ijbio.com [ijbio.com]

- 2. What is the mechanism of Linagliptin? [synapse.patsnap.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. youtube.com [youtube.com]

- 5. droracle.ai [droracle.ai]

- 6. payeshdarou.ir [payeshdarou.ir]

- 7. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijpsr.com [ijpsr.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Bioequivalence and Analytical Validation of Linagliptin: A Comprehensive Study Using LC-MS/MS in Human Plasma | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

Application Notes and Protocols for Linagliptin-13C,d3 as an Internal Standard in HPLC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Linagliptin-13C,d3 as an internal standard (IS) in the quantitative analysis of linagliptin in biological matrices, specifically human plasma, via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Accurate quantification of linagliptin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. This is because it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis. This application note outlines a validated HPLC-MS/MS method for the precise and accurate determination of linagliptin in human plasma.

Signaling Pathway of Linagliptin

Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Caption: Mechanism of action of Linagliptin.

Experimental Protocols

A robust and sensitive HPLC-MS/MS method for the quantification of linagliptin in human plasma is detailed below. This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection by tandem mass spectrometry.

Materials and Reagents

-

Linagliptin analytical standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Control human plasma

-

Solid-phase extraction (SPE) cartridges (e.g., Strata™-X)[3][4]

Instrumentation

-

HPLC system (e.g., Agilent 1100 series or equivalent)[1]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Applied Biosystems MDS SCIEX, API 3200)[1]

-

Analytical column (e.g., Waters X-Bridge C18, 5µm, 4.6x50 mm)[1][5]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve linagliptin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the linagliptin stock solution with methanol or a suitable solvent mixture to create working standards for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution:

-

Dilute the this compound stock solution with the reconstitution solvent to a final concentration suitable for spiking into plasma samples.

-

Sample Preparation: Solid-Phase Extraction (SPE)

Caption: Solid-Phase Extraction Workflow.

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[3]

-

Sample Loading: To 500 µL of plasma, add the internal standard working solution. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[3]

-

Elution: Elute linagliptin and the internal standard with 1 mL of methanol.[3]

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[3]

HPLC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Value |

| Column | Waters X-Bridge C18, 5µm, 4.6x50 mm[1][5] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid (90:10 v/v)[1][5] |

| Flow Rate | 0.6 mL/min[1][5] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 3.0 minutes[1][5] |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][5] |

| Linagliptin Transition | m/z 473.5 → 157.6[1][5] or m/z 473.2 → 419.9[4] |

| This compound IS Transition | m/z 477.5 → 161.6 (Predicted) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Note: The MRM transition for this compound is predicted based on the fragmentation of linagliptin. The precursor ion is shifted by +4 Da due to the three 13C and three deuterium atoms. The fragment ion may also shift depending on the location of the isotopic labels.

Method Validation Summary

The following tables summarize the performance characteristics of a typical validated method for linagliptin analysis.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 0.25 - 16 ng/mL[3] |

| Regression Model | Weighted Least Squares (1/x²)[3] |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Dev) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Dev) |

| LLOQ | 0.25 | ≤ 20% | ±20% | ≤ 20% | ±20% |

| Low QC | 1.0 | < 15% | ±15% | < 15% | ±15% |

| Medium QC | 8.0 | < 15% | ±15% | < 15% | ±15% |

| High QC | 16.0 | < 15% | ±15% | < 15% | ±15% |

| Data derived from representative validation studies.[3] |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Matrix Effect (%) |

| Linagliptin | 92.5[1] | 5.51[1] |

| Internal Standard | 89.9[1] | 1.33[1] |

| Data from a study using a similar methodology.[1] |

Conclusion

The described HPLC-MS/MS method, employing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of linagliptin in human plasma. The detailed protocol for sample preparation and analysis, along with the representative validation data, demonstrates the suitability of this method for regulated bioanalysis in support of clinical and preclinical studies. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for pharmacokinetic and bioequivalence assessments.

References

- 1. ijbio.com [ijbio.com]

- 2. Pharmacokinetic and pharmacodynamic evaluation of linagliptin in African American patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. payeshdarou.ir [payeshdarou.ir]

- 4. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Bioanalytical Assay of Linagliptin using Linagliptin-¹³C,d₃

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Accurate and reliable quantification of Linagliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4] This document provides a detailed protocol for the determination of Linagliptin in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Linagliptin-¹³C,d₃ as the stable isotope-labeled internal standard (IS).[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[5]

Mechanism of Action

Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[7][9] This action leads to improved glycemic control.[7]

Experimental Protocols

This section details the methodologies for the bioanalytical assay of Linagliptin in human plasma.

Materials and Reagents

-

Linagliptin reference standard

-

Linagliptin-¹³C,d₃ internal standard[5]

-

HPLC-grade methanol, acetonitrile, and water[10]

-

Formic acid[10]

-

Ammonium formate[11]

-

Human plasma (with anticoagulant)[3]

Preparation of Solutions

2.1. Stock Solutions (1 mg/mL)

-

Accurately weigh about 5 mg of Linagliptin and Linagliptin-¹³C,d₃ into separate 5 mL volumetric flasks.[10]

-

Dissolve and dilute to volume with methanol.[10] These primary stock solutions should be stored at 2-8 °C.[10]

2.2. Working Solutions

-

Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the primary stock solutions with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v).

2.3. Internal Standard (IS) Working Solution

-

Dilute the Linagliptin-¹³C,d₃ primary stock solution with the same solvent mixture to achieve a final concentration of approximately 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample clean-up.[12]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[13]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.

4.1. Liquid Chromatography

-

Column: A C18 column (e.g., 4.6 x 50 mm, 5 µm) is commonly used.[10]

-

Mobile Phase: A gradient or isocratic elution can be used with a mixture of acetonitrile and an aqueous buffer like 0.1% formic acid or 10 mM ammonium formate.[10][11] A common mobile phase composition is 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]

-

Flow Rate: A typical flow rate is 0.6 mL/min.[10]

-

Column Temperature: Maintained at ambient or a controlled temperature (e.g., 40 °C).

4.2. Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[3]

-

Detection: Multiple Reaction Monitoring (MRM).[10]

-

MRM Transitions:

-

Linagliptin: m/z 473.3 → 420.1[14]

-

Linagliptin-¹³C,d₃: The transition for the internal standard would be shifted by the mass of the isotopes. For example, similar fragmentation to Linagliptin-d4 (m/z 477.5 → 424.3) would be expected.[14] The exact m/z values should be confirmed by infusion of the standard.

-

Data Presentation

The following tables summarize typical quantitative data for a validated Linagliptin bioanalytical assay.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.25 - 16 ng/mL[3] |

| Regression Model | Weighted linear regression (1/x²) |

| Correlation Coefficient (r²) | > 0.99[14] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.25 | < 15 | 85-115 | < 15 | 85-115 |

| Low QC | 0.75 | < 15 | 85-115 | < 15 | 85-115 |

| Mid QC | 5.0 | < 15 | 85-115 | < 15 | 85-115 |

| High QC | 12.0 | < 15 | 85-115 | < 15 | 85-115 |

| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data presented are typical acceptance criteria based on regulatory guidelines. |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Linagliptin | > 70[14] | Within acceptable limits (e.g., CV < 15%)[3] |

| Linagliptin-¹³C,d₃ | Consistent with Linagliptin | Consistent with Linagliptin |

Experimental Workflow Visualization

The described LC-MS/MS method using Linagliptin-¹³C,d₃ as an internal standard provides a robust, sensitive, and selective approach for the quantification of Linagliptin in human plasma. This protocol serves as a comprehensive guide for researchers and drug development professionals involved in bioanalytical studies of Linagliptin. Adherence to these procedures and proper validation will ensure the generation of high-quality data for pharmacokinetic and clinical research.[3][4]

References

- 1. scispace.com [scispace.com]

- 2. academicstrive.com [academicstrive.com]

- 3. payeshdarou.ir [payeshdarou.ir]

- 4. pubs.bcnf.ir [pubs.bcnf.ir]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Linagliptin? [synapse.patsnap.com]

- 7. tianmingpharm.com [tianmingpharm.com]

- 8. droracle.ai [droracle.ai]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ijbio.com [ijbio.com]

- 11. A validated LC-MS/MS method for simultaneous determination of linagliptin and metformin in spiked human plasma coupled with solid phase extraction: Application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. researchgate.net [researchgate.net]

- 14. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Therapeutic Drug Monitoring of Linagliptin using Linagliptin-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is an orally administered inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is prescribed for the management of type 2 diabetes mellitus.[1][2] Therapeutic drug monitoring (TDM) of linagliptin can be crucial in optimizing glycemic control, ensuring patient compliance, and minimizing the risk of adverse effects. TDM assays provide quantitative measurements of drug concentrations in biological fluids, most commonly plasma, allowing for personalized dosage adjustments.[3] This document provides detailed application notes and protocols for the quantification of linagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the use of Linagliptin-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS).

The use of a SIL-IS such as Linagliptin-¹³C,d₃ is the gold standard for quantitative mass spectrometry-based assays.[4] It ensures high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[4]

Mechanism of Action

Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By preventing their breakdown, linagliptin increases the levels of active incretins.[6] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][5]

Downstream of incretin receptor activation, signaling pathways such as the Akt/mTOR pathway are implicated in the cellular response.[7] Studies have also suggested that linagliptin may exert protective effects through the enhancement of insulin/IRS1 signaling.[8]

References

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. payeshdarou.ir [payeshdarou.ir]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Linagliptin? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linagliptin affects IRS1/Akt signaling and prevents high glucose-induced apoptosis in podocytes - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Profiling of Linagliptin with a Stable Isotope-Labeled Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the metabolic profiling of Linagliptin using its stable isotope-labeled analogue, Linagliptin-¹³C,d₃. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by correcting for variations in sample preparation and instrument response.

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Metabolism of Linagliptin is primarily mediated by cytochrome P450 3A4 (CYP3A4), as well as aldo-keto and carbonyl reductases. The majority of the drug is excreted unchanged in the feces. However, several metabolites are formed through processes such as oxidation, N-acetylation, glucuronidation, and the formation of cysteine adducts. The main metabolite observed in plasma is CD1790, a hydroxypiperidinyl derivative, while the most abundant metabolite in excreta is M489(1), which results from the hydroxylation of the butynyl side chain.[1][2]

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and relative quantification of Linagliptin and its major metabolites in biological matrices, using Linagliptin-¹³C,d₃ as an internal standard.

Quantitative Data Summary

The following table summarizes the excretion of Linagliptin and its metabolites after oral and intravenous administration of [¹⁴C]linagliptin in healthy male volunteers.[1]

| Compound | Administration Route | Mean % of Dose in Excreta (Urine + Feces) |

| Linagliptin (Parent) | Oral (10 mg) | 78.0 |

| Intravenous (5 mg) | 61.1 | |

| Metabolite M489(1) | Oral (10 mg) | 4.7 |

| Intravenous (5 mg) | 9.6 | |

| Other Minor Metabolites | Oral (10 mg) | 4.5 |

| Intravenous (5 mg) | 2.5 |

Metabolic Pathway of Linagliptin

The metabolic conversion of Linagliptin involves several enzymatic reactions, leading to a variety of metabolites. The major pathways include hydroxylation and subsequent oxidation.

Caption: Metabolic pathway of Linagliptin.

Experimental Workflow for Metabolic Profiling

The following diagram illustrates the general workflow for the metabolic profiling of Linagliptin using Linagliptin-¹³C,d₃.

Caption: Experimental workflow for metabolic profiling.

Detailed Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction for Plasma)

This protocol is adapted from a validated method for Linagliptin quantification and is suitable for metabolic profiling.

Materials:

-

Human plasma samples

-

Linagliptin-¹³C,d₃ internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Methanol (HPLC grade)

-

Ammonia solution (10% v/v in water)

-

Ethyl acetate (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 300 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the Linagliptin-¹³C,d₃ internal standard working solution to each plasma sample (except for blank controls).

-

Vortex mix the samples for 30 seconds.

-

Add 400 µL of 10% ammonia solution and vortex for another 30 seconds.

-

Add 1 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (see LC-MS/MS method below).

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size)

-

Mobile Phase A: 10 mM ammonium formate in water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B (re-equilibration)

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Dwell Time: 100 ms per transition

MRM Transitions:

The following table provides the proposed MRM transitions for Linagliptin, its stable isotope-labeled internal standard, and its major metabolites. The transitions for the metabolites are based on their known molecular weights, and the product ions should be optimized during method development by infusing a standard of the metabolite, if available, or by analyzing an incurred sample and performing a product ion scan on the precursor ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Linagliptin | 473.3 | 420.1 | Experimental data |

| Linagliptin-¹³C,d₃ | 477.3 | 424.1 | Calculated based on labeling |

| Metabolite CD1790 | 489.2 | To be determined | Precursor (M+H)⁺ calculated from MW 488.5 g/mol |

| Metabolite M489(1) | 489.2 | To be determined | Precursor (M+H)⁺ calculated from MW 488.5 g/mol |

Note on Metabolite MRM Transitions: To determine the optimal product ions for CD1790 and M489(1), a product ion scan of the precursor ion (m/z 489.2) should be performed using a sample known to contain these metabolites (e.g., from an in vivo study). The most intense and specific fragment ions should then be selected for the MRM method.

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peaks for Linagliptin, Linagliptin-¹³C,d₃, and the identified metabolites using the instrument's software.

-

Response Ratio Calculation: For each analyte (Linagliptin and its metabolites), calculate the peak area ratio relative to the internal standard (Linagliptin-¹³C,d₃).

-

Relative Quantification: The response ratio is directly proportional to the concentration of the analyte. By comparing the response ratios of the metabolites to that of the parent drug (if a calibration curve is not prepared for each metabolite), a semi-quantitative profile of the metabolic fate of Linagliptin can be established. For more accurate quantification, authentic standards of the metabolites would be required to generate individual calibration curves.

-

Metabolite Identification: The presence of a chromatographic peak at the expected retention time with the correct MRM transition provides evidence for the identity of a metabolite. Further confirmation can be obtained using high-resolution mass spectrometry to determine the accurate mass and elemental composition.

By following this application note and protocol, researchers can effectively utilize Linagliptin-¹³C,d₃ for the robust and reliable metabolic profiling of Linagliptin in various biological matrices, contributing to a deeper understanding of its pharmacology.

References

Application Notes and Protocols for Linagliptin Analysis Using Linagliptin-13C,d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Linagliptin from biological matrices, specifically utilizing Linagliptin-13C,d3 as an internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Accurate and precise quantification of Linagliptin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1]

This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each section includes a detailed protocol, a summary of expected quantitative data, and a visual workflow diagram.

Core Concepts in Sample Preparation for Linagliptin Analysis

The primary goal of sample preparation is to extract Linagliptin and its internal standard from the complex biological matrix (e.g., plasma, serum) while removing interfering endogenous components such as proteins and phospholipids.[2] The choice of technique depends on factors like the desired level of cleanliness, sample throughput, cost, and the specific requirements of the analytical method.

This compound as an Internal Standard:

This compound is an ideal internal standard for the quantitative analysis of Linagliptin.[1] Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during extraction and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate correction for any analyte loss during the sample preparation process and for variations in instrument response.

Protein Precipitation (PPT)

Protein Precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is a high-throughput and cost-effective technique, making it suitable for early-stage drug discovery and studies with large sample numbers.

Experimental Protocol

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample to achieve the desired final concentration.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to each sample. The 3:1 ratio of ACN to sample volume is a common starting point.[3]

-

Vortexing: Vortex mix the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Caption: Protein Precipitation Workflow for Linagliptin Analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more selective sample preparation technique that provides a cleaner extract compared to PPT. It involves partitioning the analyte and internal standard between a solid sorbent and the liquid sample matrix. Mixed-mode SPE cartridges, which have both reversed-phase and ion-exchange properties, are often effective for extracting compounds like Linagliptin.

Experimental Protocol (Using a Mixed-Mode Cation Exchange Cartridge)

-

Sample Pre-treatment: Aliquot 200 µL of plasma and add 400 µL of 4% phosphoric acid in water. Vortex mix. This step adjusts the pH to ensure proper retention on the SPE sorbent.

-

Internal Standard Spiking: Add the working solution of this compound to the pre-treated sample.

-

Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

-

-

Elution: Elute Linagliptin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Linagliptin Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is another highly selective sample preparation technique that relies on the differential solubility of the analyte in two immiscible liquid phases. It is effective at removing non-polar interferences and can provide very clean extracts.

Experimental Protocol

-

Sample Aliquoting: Aliquot 300 µL of plasma into a clean glass tube.

-

Internal Standard Spiking: Add the this compound working solution.

-

pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide to basify the sample. This facilitates the extraction of Linagliptin into an organic solvent.

-

Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).

-

Vortexing/Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow for Linagliptin Analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for each sample preparation technique for Linagliptin analysis. These values are illustrative and may vary depending on the specific laboratory conditions, instrumentation, and biological matrix.

| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |

| Recovery (%) | 85 - 105 | 78 - 95[4] | > 70[5] |

| Matrix Effect (%) | 5 - 15[6] | < 5[4] | < 10 |

| Throughput | High | Medium | Medium |

| Cost per Sample | Low | High | Medium |

| Extract Cleanliness | Low | High | High |

| Selectivity | Low | High | High |

Conclusion

The choice of sample preparation technique for Linagliptin analysis should be guided by the specific requirements of the study.

-

Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening.

-

Solid-Phase Extraction offers excellent extract cleanliness and high recovery, making it ideal for regulated bioanalysis.[1][7][8]

-

Liquid-Liquid Extraction provides a clean extract and is a robust alternative to SPE.

In all cases, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results by compensating for variations inherent in the sample preparation and analytical process. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust bioanalytical methods for Linagliptin.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbio.com [ijbio.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. ijpsr.com [ijpsr.com]